molecular formula C13H15ClO2 B11725414 4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one

4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one

Cat. No.: B11725414
M. Wt: 238.71 g/mol
InChI Key: MJDJGBZBAKOMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one is an organic compound with the molecular formula C13H15ClO2 It is known for its unique structure, which includes a chloropropoxy group attached to a phenyl ring, and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one typically involves the reaction of 4-hydroxybenzaldehyde with 3-chloropropyl bromide in the presence of a base such as potassium carbonate. This reaction forms 4-(3-chloropropoxy)benzaldehyde, which is then subjected to a Claisen-Schmidt condensation with acetone to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the butenone moiety to a butanol group.

    Substitution: The chloropropoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The chloropropoxy group may enhance binding affinity to certain biological targets, while the butenone moiety could participate in covalent interactions with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one is unique due to the presence of the chloropropoxy group, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.

Properties

Molecular Formula

C13H15ClO2

Molecular Weight

238.71 g/mol

IUPAC Name

4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one

InChI

InChI=1S/C13H15ClO2/c1-11(15)3-4-12-5-7-13(8-6-12)16-10-2-9-14/h3-8H,2,9-10H2,1H3

InChI Key

MJDJGBZBAKOMCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)OCCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.